1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazolyl group, and a pyridazine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Pyridazine Ring: The pyridazine ring can be formed through the reaction of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the thiazole and pyridazine intermediates through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects.
Comparison with Similar Compounds
- **1-(4-chlorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
- **1-(4-bromophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
Comparison: 1-(4-fluorophenyl)-N-{4-methyl-5-[(2-methylpropyl)carbamoyl]-1,3-thiazol-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C20H20FN5O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H20FN5O3S/c1-11(2)10-22-19(29)17-12(3)23-20(30-17)24-18(28)16-15(27)8-9-26(25-16)14-6-4-13(21)5-7-14/h4-9,11H,10H2,1-3H3,(H,22,29)(H,23,24,28) |
InChI Key |
NFUAECMWAQCQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)C(=O)NCC(C)C |
Origin of Product |
United States |
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